2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as DNTB, is a chemical compound with potential applications in scientific research. It is a crystalline powder with a molecular weight of 384.2 g/mol and a melting point of 228-230°C. DNTB is a member of the thioamide family of compounds and is commonly used as a reagent in biochemical assays.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : 2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide and similar compounds have been synthesized through various methods, including base-catalyzed S-cyclization, which is a process used to create a series of heterocyclic compounds (Saeed & Wong, 2012). This methodology demonstrates the versatile approaches in the synthesis of complex organic compounds.
- Characterization Techniques : These compounds have been characterized using a range of techniques such as IR, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography (Saeed et al., 2010). These methods provide detailed insights into the molecular structure and properties of the compounds.
Biological Activities
- Anticancer Potential : Derivatives of this compound have been investigated for their proapoptotic activity as potential anticancer agents. For instance, certain derivatives have shown significant growth inhibition in melanoma cell lines, suggesting their potential in cancer therapy (Yılmaz et al., 2015).
- Inhibition of Carbonic Anhydrase : Some benzamide derivatives, including those similar to this compound, have been found to inhibit carbonic anhydrase isoforms. This activity suggests a potential for applications in treating conditions like glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).
Chemical Applications
- Chemosensors for Cyanide Detection : N-nitrophenyl benzamide derivatives have been developed as selective chemosensors for cyanide in aqueous environments. This indicates the potential use of similar compounds in environmental monitoring and safety applications (Sun et al., 2009).
properties
IUPAC Name |
2,4-dichloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-1-6-11(12(16)7-8)13(20)18-14(23)17-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYFNACAKIKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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